Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate
Description
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate is a synthetic carbamate derivative featuring a tert-butyl-protected carbamate group attached to a phenyl ring, which is further substituted with a 2-cyanopyridin-4-yloxy moiety. The tert-butyl group enhances steric protection, improving stability, while the cyano-pyridine moiety may contribute to binding interactions in biological systems.
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-cyanopyridin-4-yl)oxyphenyl]carbamate |
InChI |
InChI=1S/C17H17N3O3/c1-17(2,3)23-16(21)20-12-4-6-14(7-5-12)22-15-8-9-19-13(10-15)11-18/h4-10H,1-3H3,(H,20,21) |
InChI Key |
ROOPPJUDIVRTAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation on 4-Hydroxyphenyl Group
The carbamate group is typically introduced by reacting 4-aminophenol or 4-hydroxyphenyl derivatives with di-tert-butyl dicarbonate (Boc2O). Several catalytic and solvent conditions have been reported with high efficiency:
| Method | Catalyst/Conditions | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Iron(III) trifluoromethanesulfonate (Fe(OTf)3) catalysis | Fe(OTf)3 (1 mol%) | Neat (solvent-free) | 20°C | 5 min | 99% | Green chemistry, rapid reaction |
| Ionic liquid medium ([TPA][Pro]) | None (ionic liquid as medium) | Ionic liquid | 20°C | Variable (minutes to hours) | 99% | Recyclable ionic liquid, green method |
| Guanidine hydrochloride catalysis | Guanidine HCl (15 mol%) | Ethanol | 35-40°C | 15 min | 96% | Mild conditions, simple workup |
| Nano-Fe3O4 catalysis | Nano-Fe3O4 (3 mol%) | Ethanol | 20°C | 30 min | 95% | Magnetic catalyst, reusable |
| Solvent-free, 1,3-disulfonic acid imidazolium hydrogen sulfate catalyst | DSIMHS (2 mol%) | Neat | 20°C | 8 min | 92% | Efficient and green |
These methods produce tert-butyl (4-hydroxyphenyl)carbamate or related carbamates with yields typically above 90%, often without the need for extensive purification. The reaction is monitored by thin-layer chromatography (TLC) and products are purified by column chromatography or recrystallization when necessary.
Formation of the Ether Linkage to 2-Cyanopyridin-4-yl Group
The coupling of the carbamate-protected phenol with 2-cyanopyridin-4-ol or its halogenated derivatives is achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Cross-Coupling: 3-chloroisonicotinonitrile (a 2-cyanopyridin-4-yl chloride derivative) is reacted with arylboronic acids under palladium catalysis (Pd(PPh3)4), in a toluene/ethanol/water mixture with potassium carbonate base. The reaction is refluxed overnight to yield 3-aryl-4-cyanopyridine intermediates.
Nucleophilic Aromatic Substitution: The phenolic oxygen of the carbamate-protected 4-hydroxyphenyl group attacks the 4-position of 2-cyanopyridinyl halides (fluoro or chloro), forming the ether linkage. This reaction is typically performed under inert atmosphere in dry solvents such as dichloromethane or tetrahydrofuran with bases like triethylamine or 4-dimethylaminopyridine (4-DMAP).
General Synthetic Sequence
A typical synthetic route involves:
- Protection of the 4-hydroxyphenyl amine or phenol with di-tert-butyl dicarbonate to form the tert-butyl carbamate derivative.
- Conversion of 2-cyanopyridin-4-ol to a suitable leaving group (e.g., halide or triflate) or use of 3-chloroisonicotinonitrile.
- Coupling of the carbamate-protected phenol with the 2-cyanopyridinyl derivative via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling.
- Purification by flash chromatography or recrystallization to isolate this compound.
Reaction Conditions and Yields Summary
Research Findings and Optimization Notes
- The use of metal-free conditions for carbamate formation is advantageous for green chemistry and scalability.
- Ionic liquids and reusable nano-catalysts provide environmentally friendly alternatives with high efficiency.
- The choice of solvent and catalyst/base in ether formation significantly affects yield and reaction time; polar aprotic solvents and mild bases favor cleaner reactions.
- The Suzuki-Miyaura cross-coupling offers versatility in modifying the pyridine moiety but requires palladium catalysts and careful handling of reagents.
- Purification is generally achieved by flash chromatography using silica gel with hexane/ethyl acetate gradients.
Chemical Reactions Analysis
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyanopyridinyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the cyanopyridinyl group are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis of the carbamate group can be achieved using acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate is a chemical compound with a complex structure featuring a tert-butyl group and a carbamate functional group attached to a phenyl ring, further substituted with a cyanopyridine moiety. The molecular formula for this compound is C17H17N3O3, and it has a molecular weight of approximately 311.3352 g/mol . The presence of the cyanopyridine group suggests its potential use in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways.
Potential Applications
This compound may find applications in the realm of medicinal chemistry, especially in the creation of pharmaceuticals aimed at specific biological pathways, due to its cyanopyridine group. Further interaction studies involving this compound could focus on several compounds that share structural similarities.
Structural Comparison Table
Mechanism of Action
The mechanism of action of tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, molecular properties, and applications of Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate and related compounds:
Stability and Degradation
- The tert-butyl group in all analogs confers resistance to hydrolysis. However, the target compound’s cyano-pyridine moiety may increase susceptibility to nucleophilic attack under basic conditions.
- Comparative Stability: Aminomethylphenyl Analog (C₁₂H₁₈N₂O₂): Air-sensitive due to the primary amine . Piperidinyl Analog (C₁₇H₂₃N₃O₂): Prone to oxidation at the piperidine ring .
Biological Activity
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group, a carbamate functional group, and a phenyl ring substituted with a cyanopyridine moiety. Its molecular formula is with a molecular weight of approximately 274.32 g/mol. The presence of the cyanopyridine group suggests potential applications in targeting various biological pathways, particularly in the development of pharmaceuticals.
Synthesis Methods
Several synthetic routes can be employed to produce this compound. Common methods include:
- Carbamate Formation : Reaction of phenolic hydroxyl groups with isocyanates.
- Esterification : Condensation reactions between carboxylic acids and alcohols under acidic conditions.
- Substitution Reactions : Utilizing nucleophilic substitutions to introduce the cyanopyridine moiety.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant Properties : Reducing oxidative stress in cellular models.
- Enzyme Inhibition : Acting as inhibitors for enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases.
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies have shown that related compounds can protect neuronal cells against amyloid-beta-induced toxicity, suggesting that this compound may have similar protective effects.
-
Cytotoxicity Assessment : Cytotoxicity assays reveal that at certain concentrations, the compound does not exhibit significant toxicity, which is crucial for therapeutic applications.
Concentration (μM) Cell Viability (%) 0 100 10 95 100 80 - Binding Affinity Studies : Computational docking studies suggest that the compound can effectively bind to target proteins involved in disease pathways, enhancing its potential as a lead compound for drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate, and how can reaction conditions be optimized for higher yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-((2-cyanopyridin-4-yl)oxy)aniline with tert-butyl chloroformate in the presence of a base like triethylamine. Optimization includes:
- Temperature control (room temperature vs. reflux) to balance reaction rate and side-product formation.
- Solvent selection (e.g., dichloromethane or THF) to enhance solubility and reaction efficiency.
- Stoichiometric ratios (e.g., 1.2:1 molar ratio of tert-butyl chloroformate to amine) to minimize unreacted starting material .
- Data Analysis : Monitor reaction progress via TLC or HPLC. Yield improvements (>80%) are achievable by iterative adjustment of base strength and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ 1.3–1.5 ppm), cyanopyridinyl (δ 7.5–8.5 ppm), and carbamate carbonyl (δ 150–155 ppm) groups.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 318.15) and fragmentation patterns to confirm purity.
- FT-IR : Identify carbamate C=O stretch (~1700 cm⁻¹) and nitrile C≡N stretch (~2200 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this carbamate with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to target proteins (e.g., kinases). Focus on hydrogen bonding between the carbamate group and catalytic residues.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key interaction sites .
- Data Contradictions : Address discrepancies between predicted and experimental IC₅₀ values by refining force fields or incorporating solvent effects .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?
- Methodology :
- Experimental Validation : Reproduce synthesis and characterization under controlled conditions (e.g., DSC for melting point, shake-flask method for solubility).
- Literature Cross-Reference : Compare data with structurally analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate, which has a reported molecular weight of 255.74 g/mol) to identify outliers .
Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated for drug formulation studies?
- Methodology :
- Forced Degradation Studies : Expose the compound to 0.1M HCl (simulating gastric pH) and 0.1M NaOH at 37°C for 24 hours. Monitor degradation via HPLC-MS.
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to assess susceptibility. For example, carbamates often hydrolyze faster in acidic media due to protonation of the carbonyl oxygen .
Q. What experimental designs are optimal for assessing enzyme inhibition kinetics using this compound?
- Methodology :
- Enzyme Assays : Use fluorogenic substrates (e.g., for proteases) to measure inhibition in real-time. Fit data to the Michaelis-Menten equation with competitive/non-competitive models.
- IC₅₀ Determination : Perform dose-response curves (1 nM–100 µM) and calculate using GraphPad Prism. Include positive controls (e.g., known inhibitors) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
